Tert-butyl (1-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}piperidin-4-yl)carbamate
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Overview
Description
Tert-butyl (1-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}piperidin-4-yl)carbamate is a complex organic compound with a unique structure that includes a quinazoline moiety, a piperidine ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}piperidin-4-yl)carbamate typically involves multiple steps. One common approach is to start with the quinazoline core, which is then functionalized with the piperidine ring and the tert-butyl carbamate group. The reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .
Scientific Research Applications
Tert-butyl (1-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}piperidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (1-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with a similar carbamate group but lacking the quinazoline and piperidine moieties.
Quinazoline derivatives: Compounds with a quinazoline core, which may have different substituents and functional groups.
Piperidine derivatives: Compounds containing a piperidine ring, which can vary in their functionalization and overall structure.
Uniqueness
Tert-butyl (1-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}piperidin-4-yl)carbamate is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H30N4O5 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C23H30N4O5/c1-23(2,3)32-22(30)24-15-8-11-26(12-9-15)20(28)14-31-16-6-7-18-17(13-16)21(29)27-10-4-5-19(27)25-18/h6-7,13,15H,4-5,8-12,14H2,1-3H3,(H,24,30) |
InChI Key |
BYNPTBDEUQQPIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)COC2=CC3=C(C=C2)N=C4CCCN4C3=O |
Origin of Product |
United States |
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